molecular formula C22H28N4O4 B5916983 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide

Cat. No.: B5916983
M. Wt: 412.5 g/mol
InChI Key: ACKQYAMQJXZJGH-CFRMEGHHSA-N
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Description

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound with a unique structure that combines nitro, phenoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps:

    Alkylation: The addition of the 2,4,4-trimethylpentan-2-yl group.

    Phenoxy Formation: The attachment of the phenoxy group.

    Schiff Base Formation: The reaction of the amine with the pyridin-3-ylmethylidene group to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyridinyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
  • **Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)-benzoate
  • **Bis [4-(2,4,4-trimethylpentan-2-yl)phenyl]amine

Uniqueness

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide is unique due to its combination of nitro, phenoxy, and pyridinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-21(2,3)15-22(4,5)17-8-9-19(18(11-17)26(28)29)30-14-20(27)25-24-13-16-7-6-10-23-12-16/h6-13H,14-15H2,1-5H3,(H,25,27)/b24-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKQYAMQJXZJGH-CFRMEGHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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